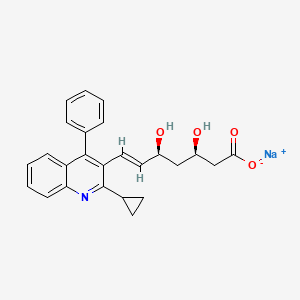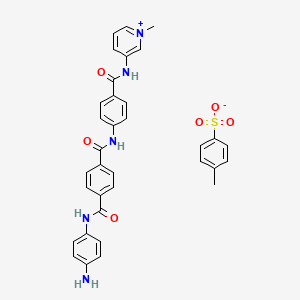
Pyridinium, 3-(p-(p-((p-aminophenyl)carbamoyl)benzamido)benzamido)-1-methyl-, p-toluenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 3-(p-(p-((p-aminophenyl)carbamoyl)benzamido)benzamido)-1-methyl-, p-toluenesulfonate is a complex organic compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a pyridinium core with multiple amide linkages and a p-toluenesulfonate counterion, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 3-(p-(p-((p-aminophenyl)carbamoyl)benzamido)benzamido)-1-methyl-, p-toluenesulfonate typically involves multiple steps. The process begins with the preparation of the pyridinium core, followed by the introduction of the amide linkages through a series of condensation reactions. The final step involves the addition of the p-toluenesulfonate counterion to form the complete compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to facilitate the reactions. The use of advanced purification techniques, such as recrystallization and chromatography, is also essential to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 3-(p-(p-((p-aminophenyl)carbamoyl)benzamido)benzamido)-1-methyl-, p-toluenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Pyridinium, 3-(p-(p-((p-aminophenyl)carbamoyl)benzamido)benzamido)-1-methyl-, p-toluenesulfonate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: It is employed in biochemical assays and as a probe for studying biological systems.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of pyridinium, 3-(p-(p-((p-aminophenyl)carbamoyl)benzamido)benzamido)-1-methyl-, p-toluenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Pyridinium, 3-(p-(p-((p-aminophenyl)carbamoyl)benzamido)benzamido)-1-methyl-, chloride
- Pyridinium, 3-(p-(p-((p-aminophenyl)carbamoyl)benzamido)benzamido)-1-methyl-, bromide
Uniqueness
Pyridinium, 3-(p-(p-((p-aminophenyl)carbamoyl)benzamido)benzamido)-1-methyl-, p-toluenesulfonate is unique due to its specific counterion (p-toluenesulfonate), which imparts distinct chemical properties compared to its chloride and bromide counterparts. This uniqueness can influence its solubility, reactivity, and overall effectiveness in various applications.
Propiedades
Número CAS |
20738-91-4 |
|---|---|
Fórmula molecular |
C34H31N5O6S |
Peso molecular |
637.7 g/mol |
Nombre IUPAC |
4-N-(4-aminophenyl)-1-N-[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide;4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H23N5O3.C7H8O3S/c1-32-16-2-3-24(17-32)31-27(35)20-8-12-22(13-9-20)29-25(33)18-4-6-19(7-5-18)26(34)30-23-14-10-21(28)11-15-23;1-6-2-4-7(5-3-6)11(8,9)10/h2-17H,1H3,(H4-,28,29,30,31,33,34,35);2-5H,1H3,(H,8,9,10) |
Clave InChI |
MJCZZFPGTNSCRH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


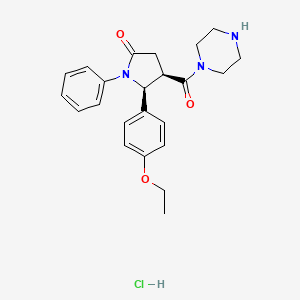
![5-Amino-3-phenyl-6-{(E)-[(propan-2-yl)imino]methyl}pyrimidin-4(3H)-one](/img/structure/B12911334.png)
![1-{5-Nitro-6-[(quinolin-6-yl)oxy]pyrimidin-4-yl}-L-prolylglycinamide](/img/structure/B12911341.png)
![[4-(Hydroxymethyl)-3-tetradecyl-1,3-oxazolidin-4-yl]methanol](/img/structure/B12911342.png)
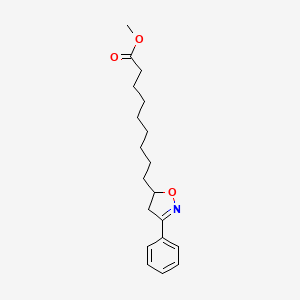
![4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12911358.png)
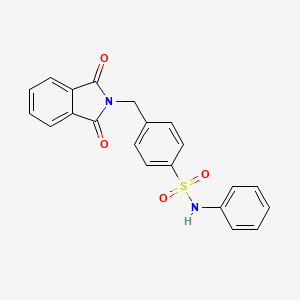

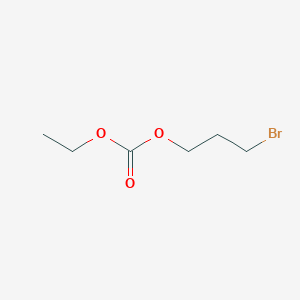
![(3S)-N-cyclopentyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12911372.png)
![2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12911380.png)
![Fluorantheno[2,3-c]furan-4,6-dione](/img/structure/B12911383.png)
![Ethyl 5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12911392.png)
